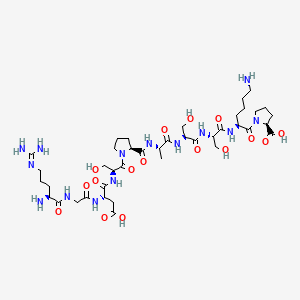
2,6-Difluoro-4-methoxybenzyl bromide
Vue d'ensemble
Description
2,6-Difluoro-4-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(bromomethyl)-3,5-difluorophenyl methyl ether . The InChI code is 1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 43-46°C . It is a solid at ambient temperature .Applications De Recherche Scientifique
Application in Ionic Liquids
- Ionic Liquid Synthesis : 2,6-Difluoro-4-methoxybenzyl bromide is used in the synthesis of new low melting ammonium-based ionic liquids with ether functionality. These ionic liquids are synthesized and characterized using various techniques like NMR, mass spectroscopy, and elemental analysis, and are found to have a lower melting point and enhanced thermal stability (Kärnä, Lahtinen, & Valkonen, 2009).
Application in Oligoribonucleotide Synthesis
- Protecting Group in Oligoribonucleotide Synthesis : The compound is utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. It shows rapid removal from oligoribonucleotides, proving its effectiveness in this role (Takaku & Kamaike, 1982).
Application in Bromination Studies
- Bromination of Alcohols : It plays a role in the study of the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols. This research contributes to the understanding of the reaction of such compounds with bromine water, revealing the influence of electronegativity of benzyl substituents on bromination products (Nakatani et al., 1984).
Application in Radiopharmaceuticals
- Synthesis of Radiotracers : The compound is used in the preparation of fluorobenzyl bromides, intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are crucial in positron emission tomography (PET), a medical imaging technique (Zaitsev et al., 2002).
Application in Solid State Chemistry
- Study of Ionic Lattices and π-Stacking : this compound derivatives are studied to understand the synergism between π-stacking interactions and steric effects in the solid state. This research contributes significantly to the field of solid-state chemistry and material science (Martin, Patrick, & Cammers, 1999).
Application in Radical Cyclization
- Synthesis of Heterocyclic Compounds : It's used in the synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones via radical cyclization, offering a method to create complex heterocyclic compounds. This process has implications for pharmaceutical and synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).
Safety and Hazards
2,6-Difluoro-4-methoxybenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
2,6-Difluoro-4-methoxybenzyl bromide plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. This interaction can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity and function .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, which in turn can affect metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolic pathways. Toxic or adverse effects may be observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can result in the formation of metabolic intermediates, which can further participate in downstream biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQCVDDBZVTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391725 | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94278-68-9 | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
